molecular formula C8H6ClNOS B7882801 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro-

2H-1,4-Benzothiazin-3(4H)-one, 6-chloro-

Cat. No.: B7882801
M. Wt: 199.66 g/mol
InChI Key: CUAYHCBWNOSTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a benzothiazine ring system with a chlorine atom at the 6th position. The unique structure of 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization to form the benzothiazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- can be compared with other similar compounds, such as:

    2H-1,4-Benzothiazin-3(4H)-one: Lacks the chlorine atom at the 6th position, which may affect its reactivity and biological activity.

    6-Bromo-2H-1,4-Benzothiazin-3(4H)-one: Contains a bromine atom instead of chlorine, which can lead to different chemical and biological properties.

    2H-1,4-Benzothiazin-3(4H)-one, 6-methyl-: Substitution with a methyl group instead of chlorine can result in variations in its reactivity and applications.

The unique presence of the chlorine atom in 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

6-chloro-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAYHCBWNOSTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.